The synthesis of 6-n-Propoxypurine typically involves the reaction of purine derivatives with propyl alcohol under specific conditions. One common method includes:
The synthesis can also be optimized through variations in temperature, solvent choice, and reaction time to improve yield and purity.
The molecular structure of 6-n-Propoxypurine features a fused bicyclic system typical of purines. Key structural elements include:
X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing that the propoxy group adopts an extended conformation relative to the purine base, which may affect binding interactions with biological targets .
6-n-Propoxypurine participates in various chemical reactions typical for purine derivatives:
The reactivity profile suggests that 6-n-Propoxypurine can be tailored for specific applications by modifying its substituents or functional groups .
The mechanism of action of 6-n-Propoxypurine primarily involves its role as a nucleoside analog that interferes with nucleic acid synthesis. This interference occurs through:
Studies indicate that its structural similarity to natural nucleosides allows it to effectively compete for binding sites on these enzymes .
The physical and chemical properties of 6-n-Propoxypurine include:
These properties are critical for determining its storage conditions and formulation in pharmaceutical applications .
6-n-Propoxypurine has several scientific applications:
Research continues to explore its full potential in these areas, aiming to optimize its efficacy and reduce potential side effects .
6-n-Propoxypurine (C₈H₁₀N₄O; CAS 5417-86-7) is a purine derivative characterized by a propoxy group at the C6 position. Its primary biochemical significance lies in its function as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are serine/threonine kinases that regulate cell-cycle progression, transcription, and apoptosis. Dysregulation of CDK2 activity is implicated in cancers due to uncontrolled cell proliferation [2] [7].
Structural studies reveal that 6-n-Propoxypurine anchors to the CDK2 ATP-binding site through hydrogen bonding between its purine core and kinase residues (e.g., Glu81 and Leu83 in the hinge region). The propoxy group extends into the hydrophobic ribose-binding pocket, sterically hindering ATP access. This inhibition prevents phosphorylation of downstream targets like retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S phase [2] [7]. Unlike pan-CDK inhibitors (e.g., flavopiridol), 6-n-Propoxypurine exhibits selectivity for CDK2 over CDK1, attributed to nuanced differences in the glycine-rich loop (discussed in Section 1.3) [2].
Table 1: Chemical Identifiers of 6-n-Propoxypurine
Property | Value | |
---|---|---|
CAS Number | 5417-86-7 | |
Molecular Formula | C₈H₁₀N₄O | |
Molecular Weight | 178.19 g/mol | |
SMILES | C1=NC2=C(C(=N1)OCCC)[NH]C=N2 | |
InChIKey | UQQKEKTYLCCYSN-UHFFFAOYSA-N | |
Suppliers | Santa Cruz Biotechnology, BOC Sciences, Glentham Life Sciences | [1] [5] [9] |
The selectivity of 6-n-Propoxypurine for CDK2 over CDK1 hinges on conformational differences in their ATP-binding sites. CDK2 and CDK1 share >60% sequence homology, but 6-n-Propoxypurine achieves 10–80-fold greater inhibition of CDK2 due to its optimized interactions within the ATP pocket [2] [7].
Key selectivity determinants include:
Table 2: Selectivity Profile of Purine-Based CDK Inhibitors
Compound | CDK2 IC₅₀ (μM) | CDK1 IC₅₀ (μM) | Selectivity Ratio (CDK1/CDK2) |
---|---|---|---|
6-n-Propoxypurine | 0.15* | 15* | 100 |
NU6102 | 0.005 | 0.25 | 50 |
Biphenyl-derivative 73 | 0.044 | 86 | 1,955 |
*Estimated from structural analogs [2]
The glycine-rich loop (GRL; residues 9–18 in CDK2) is a dynamic structural element that controls ATP access to the catalytic cleft. 6-n-Propoxypurine exerts allosteric control over kinase activity by modulating GRL flexibility [4] [7] [8].
Mechanistic insights include:
Table 3: Impact of GRL Conformations on CDK2 Function
GRL State | ATP Binding Affinity | Catalytic Activity | Effect of 6-n-Propoxypurine | |
---|---|---|---|---|
Open (flexible) | High | Active | Inhibited | |
Closed (immobile) | Low | Inactive | Stabilized | |
Phosphorylated T-loop | Moderate | Hyperactive | Partially inhibited | [4] [7] |
Biophysical simulations show that GRL rigidification reduces the entropy of the ATP-binding site, increasing 6-n-Propoxypurine’s binding energy by ~2.3 kcal/mol. This phenomenon mirrors GRL-substrate interactions in mitochondrial processing peptidases, where loop immobilization enhances specificity [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7